methyl 3-(cyanoamino)propanoate
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Overview
Description
Methyl 3-(cyanoamino)propanoate is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cyanoamino)propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanoamino)propanoate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions, such as catalytic hydrogenation.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out under acidic or basic conditions.
Substitution Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base or catalyst.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Formed through nucleophilic substitution.
Amines: Formed through reduction of the cyano group.
Scientific Research Applications
Methyl 3-(cyanoamino)propanoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(cyanoamino)propanoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The cyano group can participate in interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound in a controlled manner .
Comparison with Similar Compounds
Methyl 3-(cyanoamino)propanoate can be compared with other cyanoacetamide derivatives, such as:
Ethyl 3-(cyanoamino)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(cyanoamino)propanoate: Similar structure but with the cyano group attached to a different carbon atom.
Methyl 3-(cyanoamino)butanoate: Similar structure but with an additional carbon in the backbone.
These compounds share similar reactivity but may differ in their physical properties and specific applications .
Properties
IUPAC Name |
methyl 3-(cyanoamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)2-3-7-4-6/h7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPBCLBXMWJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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